molecular formula C16H10ClN3O B1663375 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one CAS No. 77779-36-3

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

Cat. No. B1663375
CAS RN: 77779-36-3
M. Wt: 295.72 g/mol
InChI Key: QCBUAKLOWCOUCR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazoloquinolines and has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Structural Evaluation

  • X-Ray Diffraction Studies : A study by (Ferreira et al., 2013) explored the structural properties of 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one through X-ray diffraction. They investigated its hydrates and found unique hydrogen bonding and molecular arrangements, which could be significant in understanding its physical properties and interactions.

Synthesis and Chemical Properties

  • Synthesis Techniques : Research on the synthesis of similar compounds, as mentioned by (Quiroga et al., 1998), can provide insights into the methodologies that could be applied to 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one. These techniques are vital in pharmaceutical and chemical industries for producing such compounds efficiently.

Biological Activities and Applications

  • Apoptosis Induction : A study by (Zhang et al., 2008) investigated derivatives of pyrazoloquinolines, which showed potent inducers of apoptosis in cancer cells. This suggests potential anticancer applications for 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one.
  • Antioxidant Properties : (Tomassoli et al., 2016) researched pyrazoloquinolines with antioxidant properties. Understanding these properties can lead to their use in therapeutic applications where oxidative stress is a factor.
  • Gastric H+/K+-ATPase Inhibition : The synthesis of pyrazoloquinolines as gastric H+/K+-ATPase inhibitors, as explored by (Kalayanov et al., 2010), indicates potential use in treating gastric disorders.

Other Notable Research

  • Optical Properties : Studies like the one by (Khachatryan et al., 2006) on the optical properties of similar compounds can be relevant for applications in material sciences and photonics.

properties

CAS RN

77779-36-3

Product Name

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

Molecular Formula

C16H10ClN3O

Molecular Weight

295.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H

InChI Key

QCBUAKLOWCOUCR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl

synonyms

2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one
CGS 9896
CGS-9896

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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